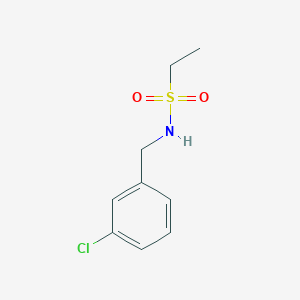
N-(3-chlorobenzyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)ethanesulfonamide, also known as CBES, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CBES has been found to have various biological activities, making it a valuable tool for studying cellular and molecular processes.
Mechanism of Action
N-(3-chlorobenzyl)ethanesulfonamide exerts its biological effects by inhibiting the activity of dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folate. By inhibiting DHPS, this compound prevents the synthesis of folate, which is essential for the growth and proliferation of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(3-chlorobenzyl)ethanesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available from commercial suppliers. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(3-chlorobenzyl)ethanesulfonamide. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility or reduced toxicity. Another potential direction is the investigation of the mechanism of action of this compound in more detail, including the identification of its molecular targets and the development of new assays to study its effects. Finally, this compound could be used in combination with other compounds to enhance its biological activity and broaden its potential applications.
Synthesis Methods
N-(3-chlorobenzyl)ethanesulfonamide can be synthesized through a two-step process involving the reaction of 3-chlorobenzylamine with ethanesulfonyl chloride in the presence of a base to form this compound. The reaction is typically carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
N-(3-chlorobenzyl)ethanesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have antibacterial, antifungal, and antiviral properties, making it a valuable compound for studying infectious diseases. This compound has also been used to study the role of sulfonamides in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXCXSKMURZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)

![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)

